molecular formula C20H28O2 B1512295 (17alpha)-17-Methoxyandrosta-1,4-dien-3-one CAS No. 20401-12-1

(17alpha)-17-Methoxyandrosta-1,4-dien-3-one

Cat. No. B1512295
CAS RN: 20401-12-1
M. Wt: 300.4 g/mol
InChI Key: JOWOQGZMRGPIKL-OROIIQQLSA-N
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Description

“(17alpha)-17-Methoxyandrosta-1,4-dien-3-one” is a steroid compound. Steroids are a type of organic compound made up of four rings arranged in a specific molecular configuration . They play crucial roles in various biological processes .


Synthesis Analysis

The synthesis of similar compounds often involves the use of a microsomal enzyme called 17α-hydroxylase/17,20-lyase (CYP17), which is involved in corticoid and androgen biosynthesis . It catalyzes the 17-alpha hydroxylation of C21 steroids .


Molecular Structure Analysis

The molecular structure of steroids like “(17alpha)-17-Methoxyandrosta-1,4-dien-3-one” typically includes three cyclohexane rings and one cyclopentane ring . The specific functional groups attached to this core structure give the steroid its unique properties .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-methoxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-19-10-8-14(21)12-13(19)4-5-15-16-6-7-18(22-3)20(16,2)11-9-17(15)19/h8,10,12,15-18H,4-7,9,11H2,1-3H3/t15-,16-,17-,18+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWOQGZMRGPIKL-OROIIQQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC)CCC4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2OC)CCC4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857968
Record name (17alpha)-17-Methoxyandrosta-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(17alpha)-17-Methoxyandrosta-1,4-dien-3-one

CAS RN

20401-12-1
Record name (17alpha)-17-Methoxyandrosta-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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